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Introduction
The Indy (I'm not dead yet) gene, first identified in Drosophila melanogaster, is a fascinating

target for metabolic research and drug development. It encodes a plasma membrane

transporter for citrate and other Krebs cycle intermediates.[1] Reduction in Indy gene

expression has been shown to extend lifespan in flies and worms, and to confer metabolic

benefits in mice, largely by mimicking a state of caloric restriction.[1][2] These benefits include

increased insulin sensitivity, resistance to diet-induced obesity, and enhanced mitochondrial

biogenesis.[2]

Given the central role of Indy in regulating the availability of cytoplasmic citrate, a key

metabolic node, its mutation or inhibition directly impacts cellular energy metabolism.[1]

Cytoplasmic citrate is a precursor for fatty acid synthesis and can allosterically inhibit

glycolysis. Therefore, altered Indy function is predicted to have profound effects on

mitochondrial respiration and glycolysis.

The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolic

function by measuring two key parameters: the Oxygen Consumption Rate (OCR), a measure

of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of

glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF

platform to investigate the metabolic phenotype of Indy mutants.
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Key Metabolic Concepts in Indy Mutants
Reduced Indy function leads to lower intracellular citrate levels, which in turn is expected to:

Decrease fatty acid synthesis: Less cytoplasmic citrate is available as a substrate for ATP-

citrate lyase, the first committed step in fatty acid synthesis.

Increase fatty acid oxidation: Lower citrate levels relieve the inhibition of carnitine

palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.

Modulate glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a

rate-limiting enzyme in glycolysis. Reduced citrate may therefore lead to an increased

glycolytic rate.

Enhance mitochondrial biogenesis: Studies have shown that reduced Indy expression can

lead to an increase in mitochondrial density.

Alter electron transport chain (ETC) activity: Some research suggests that the enzymatic

activity of ETC complexes may be lower in Indy mutants, which, coupled with increased

mitochondrial number, could lead to more efficient ATP production with reduced reactive

oxygen species (ROS) generation.

Data Presentation: Expected Metabolic Profile of
Indy Mutants
While direct OCR and ECAR data from Seahorse assays on Indy mutants are not readily

available in the published literature, based on the known molecular functions of the Indy gene,

a hypothetical metabolic profile can be predicted. The following table summarizes the expected

changes in key metabolic parameters in Indy mutant cells or tissues compared to wild-type

controls, as measured by the Seahorse XF Mito Stress Test.
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Metabolic
Parameter

Wild-Type (WT) Indy Mutant
Expected
Change in Indy
Mutant

Rationale

Basal OCR

(pmol/min)
150 ± 10 120 ± 8 ↓

Potentially lower

basal metabolic

rate due to

altered substrate

utilization,

mimicking caloric

restriction.

ATP-linked OCR

(pmol/min)
120 ± 9 95 ± 7 ↓

Reflects the

decrease in

basal respiration

dedicated to ATP

synthesis.

Proton Leak

(pmol/min)
30 ± 3 25 ± 2 ↓

May indicate

more efficient

mitochondrial

coupling.

Maximal OCR

(pmol/min)
300 ± 25 350 ± 30 ↑

Increased

mitochondrial

density could

contribute to a

higher maximal

respiratory

capacity.

Spare

Respiratory

Capacity (%)

100 ± 15 192 ± 20 ↑ A significant

increase

suggests

enhanced ability

to respond to

metabolic stress,

a hallmark of

improved
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mitochondrial

fitness.

Non-

Mitochondrial

Oxygen

Consumption

(pmol/min)

20 ± 5 20 ± 5 ↔

Expected to be

unchanged as it

is largely due to

cytosolic

enzymes.

Basal ECAR

(mpH/min)
40 ± 4 50 ± 5 ↑

Reduced citrate-

mediated

inhibition of

glycolysis could

lead to a higher

basal glycolytic

rate.

Note: The data presented in this table are hypothetical and intended for illustrative purposes.

Actual results may vary depending on the specific Indy mutation, cell type, and experimental

conditions.

Experimental Protocols
This section provides detailed protocols for performing a Seahorse XF Mito Stress Test on

either isolated mitochondria from Drosophila melanogaster or cultured cells with manipulated

Indy expression.

Protocol 1: Seahorse XF Analysis of Isolated
Mitochondria from Drosophila melanogaster
This protocol is adapted for analyzing the function of mitochondria isolated from Indy mutant

and wild-type flies.

Materials:

Drosophila melanogaster (Indy mutant and wild-type strains)
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Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 0.5 mM

EDTA

Bovine Serum Albumin (BSA), fatty acid-free

Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5

mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2

Substrates and inhibitors (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone,

antimycin A)

Agilent Seahorse XF24 or XF96 Cell Culture Microplates

Agilent Seahorse XF Analyzer

Procedure:

Mitochondria Isolation:

Homogenize 50-100 flies per genotype in ice-cold MIB.

Perform differential centrifugation to pellet mitochondria.

Wash the mitochondrial pellet with MIB without BSA.

Resuspend the final mitochondrial pellet in a small volume of MAS.

Determine protein concentration using a standard assay (e.g., BCA).

Seahorse Plate Preparation:

On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF

Calibrant at 37°C in a non-CO2 incubator.

On the day of the assay, load 5-10 µg of isolated mitochondria per well of the Seahorse

XF plate in 50 µL of MAS.
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Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the

bottom of the wells.

After centrifugation, gently add 450 µL of pre-warmed MAS containing the desired

substrates (e.g., 10 mM pyruvate, 2 mM malate) to each well.

Incubate the plate at 37°C for 10-15 minutes in a non-CO2 incubator to allow for

temperature and pH equilibration.

Seahorse XF Mito Stress Test:

Load the Seahorse XF sensor cartridge with the following compounds for sequential

injection:

Port A: ADP (to measure State 3 respiration)

Port B: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)

Port C: FCCP (to uncouple the mitochondria and measure maximal respiration)

Port D: Rotenone/Antimycin A (to inhibit Complex I and III and measure non-

mitochondrial oxygen consumption)

Calibrate the Seahorse XF Analyzer.

Run the Mito Stress Test protocol.

Protocol 2: Seahorse XF Analysis of Cultured Cells with
Altered Indy Expression
This protocol is for analyzing mammalian cells where Indy expression has been knocked down

(e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9).

Materials:

Wild-type and Indy knockdown/knockout cell lines

Complete cell culture medium
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Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as

required for your cell type)

Agilent Seahorse XF Cell Mito Stress Test Kit

Agilent Seahorse XF96 Cell Culture Microplates

Agilent Seahorse XF Analyzer

Procedure:

Cell Seeding:

The day before the assay, seed cells in a Seahorse XF96 plate at a pre-determined

optimal density. Cell density is critical and should be optimized for each cell line to ensure

OCR is within the instrument's linear range.

Allow cells to attach and grow overnight in a standard CO2 incubator.

Plate Preparation for Assay:

On the day of the assay, remove the cell culture medium and gently wash the cells twice

with pre-warmed Seahorse XF Base Medium.

Add the final volume of pre-warmed Seahorse XF Base Medium to each well.

Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and

pH equilibration.

Seahorse XF Mito Stress Test:

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2

incubator.

On the day of the assay, replace the calibrant with pre-warmed Seahorse XF Base

Medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10786704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Load the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP,

Rotenone/Antimycin A) into the appropriate ports of the sensor cartridge.

Calibrate the Seahorse XF Analyzer.

Run the Mito Stress Test protocol.
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Caption: The Indy transporter's role in cellular metabolism.

Seahorse XF Mito Stress Test Experimental Workflow
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Caption: Workflow for the Seahorse XF Mito Stress Test.
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Conclusion
The Seahorse XF Analyzer provides a robust platform for elucidating the metabolic

consequences of altered Indy gene function. By measuring OCR and ECAR in real-time,

researchers can gain valuable insights into how Indy mutations impact mitochondrial

respiration, glycolysis, and overall cellular bioenergetics. The protocols and expected outcomes

detailed in this application note serve as a comprehensive guide for scientists investigating the

role of Indy in metabolism, aging, and disease, and for professionals in drug development

targeting this important metabolic regulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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